ATX inhibitor 18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

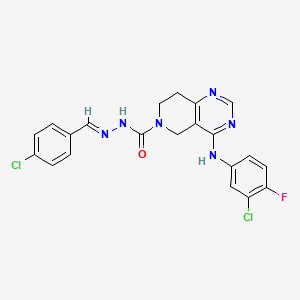

Molecular Formula |

C21H17Cl2FN6O |

|---|---|

Molecular Weight |

459.3 g/mol |

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C21H17Cl2FN6O/c22-14-3-1-13(2-4-14)10-27-29-21(31)30-8-7-19-16(11-30)20(26-12-25-19)28-15-5-6-18(24)17(23)9-15/h1-6,9-10,12H,7-8,11H2,(H,29,31)(H,25,26,28)/b27-10+ |

InChI Key |

ARXKMGRNHJWHRP-YPXUMCKCSA-N |

Isomeric SMILES |

C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)N/N=C/C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)NN=CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of ATX Inhibitor 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical therapeutic target in a variety of pathologies, including fibrosis, inflammation, and cancer. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). LPA, through its interaction with a family of G protein-coupled receptors, triggers a cascade of downstream signaling events that regulate cell proliferation, migration, and survival. The development of potent and selective ATX inhibitors is therefore a key strategy for modulating these pathological processes. This technical guide provides an in-depth overview of the discovery and synthesis of a notable ATX inhibitor, designated as compound 18 in several key studies. It has come to light that "ATX inhibitor 18" refers to at least four distinct chemical entities, each with unique structural features and inhibitory profiles. This guide will address each of these compounds individually, presenting their quantitative data, detailed experimental protocols, and relevant signaling pathways.

The Autotaxin-LPA Signaling Axis

The ATX-LPA signaling pathway plays a pivotal role in both normal physiology and disease. Understanding this pathway is crucial for appreciating the mechanism of action of ATX inhibitors.

Unraveling the Structure-Activity Relationship of Boronic Acid-Based Autotaxin Inhibitors: A Technical Guide

An in-depth examination of the core principles driving the potency and selectivity of a prominent class of autotaxin inhibitors, with a focus on the HA155 scaffold.

This technical guide provides a detailed analysis of the structure-activity relationships (SAR) for a significant class of autotaxin (ATX) inhibitors centered around a boronic acid warhead. For researchers, scientists, and drug development professionals, this document outlines the key molecular interactions, quantitative inhibitory data, and experimental methodologies crucial for the rational design of novel ATX-targeting therapeutics.

Autotaxin is a secreted lysophospholipase D that plays a pivotal role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression.[1][2][3] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for various diseases.[2][4]

A particularly successful class of ATX inhibitors utilizes a boronic acid moiety to target the catalytic site of the enzyme. This guide will focus on the SAR of these compounds, with a specific emphasis on the well-characterized inhibitor HA155 and its analogs, which are sometimes referred to as inhibitor 18 in specific publications.

Structure-Activity Relationship of Boronic Acid-Based ATX Inhibitors

The development of boronic acid-based ATX inhibitors was driven by a strategy to directly target the threonine nucleophile (Thr210) within the enzyme's active site.[2][5] The boronic acid acts as a hard Lewis acid, forming a reversible covalent bond with the hydroxyl group of the threonine residue.[5][6] The general structure of these inhibitors consists of a boronic acid "warhead," a central scaffold (often a thiazolidinedione), and a hydrophobic "tail" that occupies the lipid-binding pocket of ATX.[7]

The crystal structure of ATX in complex with HA155 confirms that the boronic acid moiety interacts with the active site threonine, while the hydrophobic 4-fluorobenzyl tail extends into the hydrophobic pocket, mimicking the binding of the natural substrate, lysophosphatidylcholine (LPC).[5][6] SAR studies have revealed several key determinants of inhibitory potency:

-

The Boronic Acid Moiety: The presence of the boronic acid is critical for high-potency inhibition, as it directly engages the catalytic machinery of the enzyme.[2][4]

-

The Hydrophobic Tail: The nature and substitution pattern of the hydrophobic tail significantly influence binding affinity. For instance, the 4-fluorobenzyl group in HA155 has been shown to be optimal for fitting into the hydrophobic pocket.[5]

-

The Central Scaffold and Linker: The rigidity and composition of the linker connecting the boronic acid to the hydrophobic tail are also important for optimal positioning of the key interacting groups within the active site.[5] For example, a more rigid amide linker can result in suboptimal binding and incomplete inhibition.[5]

Quantitative SAR Data

The inhibitory activities of HA155 and its analogs against ATX have been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Compound | R Group (Hydrophobic Tail) | Linker Modification | IC50 (nM) | Reference |

| HA155 (18) | 4-Fluorobenzyl | - | 5.7 | [8][9] |

| Analog 1 | Benzyl | - | 15 | [5] |

| Analog 2 | 4-Chlorobenzyl | - | 10 | [5] |

| Analog 3 | 4-Methylbenzyl | - | 12 | [5] |

| Analog 4 | 4-Fluorobenzyl | Amine linker instead of ether | 36 | [5] |

| Analog 5 | 4-Fluorobenzyl | Amide linker instead of ether | 19 (incomplete inhibition) | [5] |

Experimental Protocols

The evaluation of ATX inhibitors relies on robust and reproducible experimental methodologies. The following is a detailed protocol for a commonly used in vitro ATX inhibition assay.

Choline Release Assay for ATX Inhibition

This assay measures the choline product released from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC). The amount of choline is quantified using a coupled enzymatic reaction that produces a fluorescent signal.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)

-

Test inhibitors (e.g., HA155) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

96-well microplate (black, clear bottom)

-

Plate reader with fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these stock solutions in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a working solution of ATX in assay buffer. Prepare a working solution of LPC in assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted inhibitor solution. b. Add the ATX working solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the LPC substrate solution to each well. d. Immediately add the detection reagent mixture containing choline oxidase, HRP, and Amplex Red.

-

Signal Detection: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals or at a fixed endpoint.

-

Data Analysis: a. Subtract the background fluorescence from wells containing no ATX. b. Plot the rate of fluorescence increase or the endpoint fluorescence against the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each inhibitor.

Signaling Pathways and Experimental Workflows

ATX-LPA Signaling Pathway

Autotaxin is the primary producer of extracellular LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[1][10] This signaling cascade triggers a variety of downstream cellular responses.[10][11]

Caption: The ATX-LPA signaling pathway.

Experimental Workflow for In Vitro ATX Inhibition Assay

The following diagram illustrates the key steps in the in vitro screening of ATX inhibitors.

Caption: Workflow for ATX inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

- 8. Autotaxin Inhibitor IV, HA155 The Autotaxin Inhibitor IV, HA155 controls the biological activity of Autotaxin. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of Autotaxin Inhibitor Ziritaxestat (GLPG1690) on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the potent and selective autotaxin (ATX) inhibitor, ziritaxestat (GLPG1690), on key cellular signaling pathways. Ziritaxestat serves as a representative ATX inhibitor for the purposes of this document. The information presented herein is intended to support research and development efforts in fields such as fibrosis, oncology, and inflammation where the ATX-LPA signaling axis is a critical therapeutic target.

Introduction to Autotaxin and the ATX-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA)[1][2]. LPA exerts its pleiotropic effects by binding to at least six G protein-coupled receptors (GPCRs), LPAR1-6[1][3][4]. The ATX-LPA-LPAR signaling axis is a crucial regulator of numerous physiological and pathological processes, including cell proliferation, survival, migration, and differentiation[1][3][5]. Dysregulation of this axis has been implicated in a variety of diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation[3][6].

Ziritaxestat (GLPG1690) is a selective and orally bioavailable small molecule inhibitor of ATX[7]. By inhibiting ATX, ziritaxestat reduces the production of LPA, thereby modulating the downstream signaling pathways that contribute to disease pathogenesis[7]. Although the clinical development of ziritaxestat for IPF was discontinued, it remains a valuable tool for preclinical research into the role of the ATX-LPA axis[6][7].

Quantitative Data on Ziritaxestat (GLPG1690)

The inhibitory potency and pharmacological properties of ziritaxestat have been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 | 131 nM | Recombinant human ATX | [2] |

| Ki | 15 nM | Recombinant human ATX | [2] |

| In vivo LPA Reduction | >80% reduction in plasma LPA 18:2 | Mouse | [1] |

| Human Plasma LPA Reduction | ~90% maximum reduction of LPA18:2 | Healthy Human Volunteers | [7] |

| Absolute Bioavailability | 54% | Human | [5][8] |

| Plasma Half-life (t1/2) | ~5 hours | Human | [9] |

Effects on Cellular Signaling Pathways

Inhibition of ATX by ziritaxestat leads to a reduction in LPA levels, which in turn attenuates the activation of downstream signaling cascades. The primary pathways affected include the PI3K/Akt and RhoA signaling pathways, which are central to cell survival, proliferation, and migration.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. LPA is a known activator of this pathway through its interaction with LPARs, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. By reducing LPA levels, ziritaxestat is expected to decrease the phosphorylation of Akt.

// Nodes Ziritaxestat [label="Ziritaxestat (GLPG1690)", fillcolor="#FBBC05", fontcolor="#202124"]; ATX [label="Autotaxin (ATX)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPC [label="LPC", fillcolor="#FFFFFF", fontcolor="#202124"]; LPA [label="LPA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPAR [label="LPA Receptors (LPARs)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Survival & Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ziritaxestat -> ATX [arrowhead=tee, color="#EA4335"]; LPC -> ATX [label="Substrate", style=dashed, arrowhead=none, fontcolor="#5F6368"]; ATX -> LPA [label="Hydrolysis", fontcolor="#5F6368"]; LPA -> LPAR [arrowhead=normal, color="#4285F4"]; LPAR -> PI3K [arrowhead=normal, color="#4285F4"]; PI3K -> PIP3 [label="PIP2 to PIP3", fontcolor="#5F6368"]; PIP3 -> PDK1 [arrowhead=normal, color="#4285F4"]; PDK1 -> Akt [arrowhead=normal, color="#4285F4"]; Akt -> pAkt [label="Phosphorylation", fontcolor="#5F6368"]; pAkt -> Downstream [arrowhead=normal, color="#4285F4"]; Downstream -> Response [arrowhead=normal, color="#4285F4"]; } .dot Caption: Ziritaxestat inhibits ATX, reducing LPA and downstream PI3K/Akt signaling.

RhoA Signaling Pathway

The RhoA signaling pathway is a key regulator of the actin cytoskeleton, and as such, plays a pivotal role in cell migration, adhesion, and contraction. LPA is a potent activator of RhoA. Upon LPA binding to its receptors, particularly LPAR1/2/3, the associated G proteins (Gα12/13) activate RhoGEFs, which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then engages downstream effectors like ROCK to promote stress fiber formation and cell migration. Ziritaxestat, by lowering LPA levels, is anticipated to reduce RhoA activation.

// Nodes Ziritaxestat [label="Ziritaxestat (GLPG1690)", fillcolor="#FBBC05", fontcolor="#202124"]; ATX [label="Autotaxin (ATX)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPC [label="LPC", fillcolor="#FFFFFF", fontcolor="#202124"]; LPA [label="LPA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPAR [label="LPA Receptors (LPARs)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_protein [label="Gα12/13", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RhoA_GDP [label="RhoA-GDP (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cytoskeletal Reorganization\nCell Migration & Contraction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ziritaxestat -> ATX [arrowhead=tee, color="#EA4335"]; LPC -> ATX [label="Substrate", style=dashed, arrowhead=none, fontcolor="#5F6368"]; ATX -> LPA [label="Hydrolysis", fontcolor="#5F6368"]; LPA -> LPAR [arrowhead=normal, color="#4285F4"]; LPAR -> G_protein [arrowhead=normal, color="#4285F4"]; G_protein -> RhoGEF [arrowhead=normal, color="#4285F4"]; RhoGEF -> RhoA_GTP [label="GDP to GTP", fontcolor="#5F6368"]; RhoA_GDP -> RhoGEF [style=dashed, arrowhead=none]; RhoA_GTP -> ROCK [arrowhead=normal, color="#4285F4"]; ROCK -> Response [arrowhead=normal, color="#4285F4"]; } .dot Caption: Ziritaxestat inhibits ATX, reducing LPA and downstream RhoA signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of ziritaxestat on ATX activity and downstream signaling pathways.

In Vitro ATX Enzyme Inhibition Assay

This assay measures the ability of ziritaxestat to inhibit the enzymatic activity of ATX.

Materials:

-

Recombinant human ATX

-

Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)

-

Ziritaxestat (GLPG1690)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and fatty-acid-free BSA)

-

LC-MS/MS system for LPA detection

Procedure:

-

Prepare a stock solution of ziritaxestat in DMSO.

-

Serially dilute ziritaxestat in assay buffer to create a range of concentrations.

-

In a 96-well plate, add recombinant human ATX to each well.

-

Add the diluted ziritaxestat or vehicle (DMSO) to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the LPC substrate to each well.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Analyze the samples for the amount of LPA produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each ziritaxestat concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot for Phospho-Akt (Ser473)

This protocol details the detection of phosphorylated Akt as a measure of PI3K/Akt pathway activation.

Materials:

-

Cell line of interest (e.g., fibroblasts, cancer cells)

-

Ziritaxestat (GLPG1690)

-

LPA

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of ziritaxestat or vehicle for 1-2 hours.

-

Stimulate the cells with LPA for 10-15 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

-

Quantify band intensities to determine the ratio of phospho-Akt to total Akt.

RhoA Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound RhoA.

Materials:

-

Cell line of interest

-

Ziritaxestat (GLPG1690)

-

LPA

-

RhoA activation assay kit (containing Rhotekin-RBD beads)

-

Cell lysis buffer provided in the kit

-

Primary antibody: mouse anti-RhoA

-

HRP-conjugated anti-mouse secondary antibody

-

Other reagents for Western blotting as described above

Procedure:

-

Follow steps 1-4 for cell culture and treatment as in the Western blot protocol.

-

Lyse the cells with the provided lysis buffer.

-

Clarify the lysates and normalize the protein concentration.

-

To a portion of the lysate, add Rhotekin-RBD agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation to pull down GTP-bound RhoA.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in Laemmli buffer.

-

Analyze the eluted samples by Western blotting using an anti-RhoA antibody.

-

Run a parallel Western blot on the total cell lysates to determine the total RhoA levels for normalization.

-

Quantify the bands to determine the relative amount of active RhoA.

Conclusion

Ziritaxestat (GLPG1690) is a potent inhibitor of autotaxin that effectively reduces the production of lysophosphatidic acid. This leads to the attenuation of key downstream signaling pathways, including the PI3K/Akt and RhoA pathways, which are integral to cellular processes driving diseases like fibrosis and cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of ziritaxestat and other ATX inhibitors. A thorough understanding of how these inhibitors modulate cellular signaling is paramount for the continued development of novel therapeutics targeting the ATX-LPA axis.

References

- 1. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. glpg.com [glpg.com]

- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gilead.com [gilead.com]

- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 8. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]

The Role of Autotaxin Inhibitors in Cancer Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical mediator in cancer progression, influencing tumor growth, invasion, angiogenesis, and resistance to therapy.[1] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), in the tumor microenvironment.[2][3] Elevated ATX expression is observed in numerous malignancies and correlates with poor prognosis.[2][4] Consequently, inhibiting ATX has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of ATX inhibitors in oncology, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

The ATX-LPA Signaling Axis in Cancer

ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[5] LPA then binds to a family of six G protein-coupled receptors (LPAR1-6), activating a multitude of downstream signaling pathways.[2][6] These pathways, including RAS-ERK, PI3K-AKT, and Rho, are fundamental to cancer hallmarks such as cell proliferation, survival, and migration.[7][8]

In the tumor microenvironment (TME), ATX can be secreted by cancer cells themselves or by stromal cells like cancer-associated fibroblasts and adipocytes.[6][9] This leads to a localized increase in LPA concentrations, fostering a pro-tumorigenic environment.[1] A feed-forward loop can be established where inflammatory cytokines, often present in the TME, stimulate further ATX production, amplifying the pro-cancer signaling.[1][10][11]

The ATX-LPA axis also contributes significantly to therapy resistance. LPA has been shown to protect cancer cells from the cytotoxic effects of chemotherapeutic agents like paclitaxel, tamoxifen, and doxorubicin.[8][11][12] This protective effect is partly mediated by the upregulation of antioxidant proteins and multidrug resistance transporters.[10][11]

Below is a diagram illustrating the core ATX-LPA signaling pathway and its role in promoting cancer.

ATX Inhibitors in Preclinical Cancer Models

Several small molecule inhibitors of ATX have been developed and evaluated in preclinical cancer models. These compounds, such as GLPG1690 (Ziritaxestat) and IOA-289, have demonstrated promising anti-cancer activity, both as monotherapies and in combination with standard-of-care treatments.[5][9][13]

The efficacy of ATX inhibitors has been quantified through various in vitro and in vivo studies. The tables below summarize key data for prominent ATX inhibitors.

Table 1: In Vitro Potency of ATX Inhibitors

| Inhibitor | Target | Assay Type | IC50 | Ki | Reference(s) |

|---|---|---|---|---|---|

| GLPG1690 | Human ATX | Biochemical | 130-220 nM | 15 nM | [14] |

| GLPG1690 | Human Plasma | LPA Production | 242 nM | - | [15] |

| IOA-289 | Human Plasma | LPA Production | 36 nM | - | [13][16] |

| ATX-21020 | KIF18A | ATPase Activity | 14.5 nM | - |[17] |

Note: ATX-21020 is a KIF18A inhibitor, included for context on related targets, but is not a direct ATX inhibitor.

Table 2: In Vivo Efficacy of ATX Inhibitors in Breast Cancer Mouse Models

| Inhibitor | Model | Treatment | Key Findings | Reference(s) |

|---|---|---|---|---|

| GLPG1690 | 4T1 Syngeneic Orthotopic | + Doxorubicin | Synergistically decreased tumor growth by ~30%; Reduced Ki67+ cells. | [9][10][14] |

| GLPG1690 | 4T1 Syngeneic Orthotopic | + Radiotherapy | Decreased Ki67+ cells; Increased cleaved caspase-3; Decreased Bcl-2. | [9][18] |

| ONO-8430506 | 4T1 Mouse Model | Monotherapy | Inhibited primary tumor growth by ~60%. | [10] |

| ONO-8430506 | 4T1 Mouse Model | + Doxorubicin | Increased efficacy in reducing tumor growth and lung metastasis. |[10][19] |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of GLPG1690 in Humans

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Half-life (t1/2) | ~5 hours | Single & Multiple Doses | [20][21][22] |

| Time to max concentration (tmax) | ~2 hours | Single & Multiple Doses | [21][22] |

| Max Plasma LPA Reduction | ~80-90% | Single & Multiple Doses | [20][21][23] |

| Effective Plasma Concentration | ~0.6 µg/mL | For ~80% LPA reduction |[21] |

Note: While GLPG1690 (Ziritaxestat) showed promise, its development for idiopathic pulmonary fibrosis was discontinued after Phase 3 trials due to the benefit-risk profile.[24][25][26][27]

Experimental Protocols

The evaluation of ATX inhibitors involves a series of standardized in vitro and in vivo assays.

This is a common fluorometry-based assay to quantify ATX activity and the potency of its inhibitors.[28]

Principle: The assay is based on a coupled enzyme reaction. ATX hydrolyzes LPC to generate choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.[28]

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA).

-

ATX Working Solution: Dilute recombinant ATX enzyme in assay buffer to a final concentration (e.g., 6.4 nM).[28]

-

Substrate Solution: Prepare a working solution of LPC (e.g., 200 µM) in assay buffer.[28]

-

Detection Mix: Prepare a mix containing Amplex Red reagent, HRP, and choline oxidase in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test inhibitor (e.g., GLPG1690) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add inhibitor dilutions to the wells. Include positive (no inhibitor) and negative (no ATX) controls.

-

Add the ATX working solution to all wells except the negative controls.

-

Pre-incubate the plate (e.g., 15 minutes at 37°C) to allow inhibitor-enzyme interaction.[28]

-

Initiate the reaction by adding the substrate solution (LPC).

-

Add the detection mix.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence at appropriate intervals (e.g., every 5 minutes for 1 hour) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

This model is frequently used to assess the in vivo efficacy of ATX inhibitors.[9][10][14]

Principle: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic, are injected into the mammary fat pad of immunocompetent BALB/c mice. This allows for the study of the inhibitor's effect on primary tumor growth, metastasis, and the interaction with an intact immune system.[10]

Protocol Steps:

-

Cell Culture: Culture 4T1 cells under standard conditions.

-

Tumor Implantation:

-

Harvest and resuspend 4T1 cells in a suitable medium (e.g., PBS).

-

Inject a defined number of cells (e.g., 5 x 10⁴ cells) into the mammary fat pad of female BALB/c mice.

-

-

Treatment Regimen:

-

Once tumors are palpable or reach a certain size, randomize mice into treatment groups (e.g., Vehicle control, ATX inhibitor alone, Chemotherapy alone, Combination).

-

Administer the ATX inhibitor (e.g., GLPG1690 at 100 mg/kg, twice daily via oral gavage) and/or other agents according to the study design.[10]

-

-

Monitoring and Endpoints:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor body weight as an indicator of toxicity.

-

At the end of the study, sacrifice the mice and harvest tumors and other organs (e.g., lungs for metastasis analysis).

-

-

Ex Vivo Analysis:

-

Tumor Weight: Weigh the excised primary tumors.

-

Metastasis: Count metastatic nodules on the surface of the lungs.

-

Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and other relevant biomarkers.[9][18]

-

Biomarker Analysis: Measure levels of cytokines or LPA in plasma or tumor tissue.

-

The workflow for preclinical evaluation of an ATX inhibitor is summarized in the diagram below.

Conclusion

The ATX-LPA signaling axis is a validated and compelling target in oncology.[1][4] Preclinical data strongly support the role of ATX inhibitors in suppressing cancer progression and overcoming therapy resistance.[9][10][19] The methodologies outlined in this guide provide a framework for the continued evaluation and development of this promising class of anti-cancer agents. While clinical development has faced setbacks, the robust preclinical evidence warrants further investigation, potentially in specific cancer subtypes or combination regimens, to fully realize the therapeutic potential of ATX inhibition.[5][24]

References

- 1. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]

- 4. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 5. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]

- 6. mdpi.com [mdpi.com]

- 7. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. gilead.com [gilead.com]

- 25. reports.glpg.com [reports.glpg.com]

- 26. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 27. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ATX Inhibitor 18 on Extracellular Matrix Deposition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and often fatal group of disorders for which effective therapies remain elusive. A key player in the pathogenesis of fibrosis is the enzyme autotaxin (ATX), which generates the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical driver of fibroblast activation, proliferation, and the subsequent deposition of ECM components, making it a compelling target for therapeutic intervention. This technical guide focuses on a novel ATX inhibitor, designated as "ATX inhibitor 18" (also known as compound 8b), and its impact on ECM deposition.

This compound is a potent, small molecule inhibitor belonging to the tetrahydropyrido[4,3-d]pyrimidine class of compounds. Research has identified it as a promising anti-fibrotic agent due to its ability to suppress collagen deposition, a hallmark of fibrotic tissue remodeling. This document summarizes the available quantitative data, outlines the general experimental protocols used to assess its efficacy, and illustrates the key signaling pathways involved.

Core Concepts: The ATX-LPA Signaling Axis in Fibrosis

The enzyme autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs) on the surface of various cell types, including fibroblasts. This binding event triggers a cascade of intracellular signaling pathways that are central to the fibrotic process.

Key downstream effects of LPA receptor activation in fibroblasts include:

-

Proliferation and Migration: LPA promotes the growth and movement of fibroblasts to sites of injury.

-

Myofibroblast Differentiation: Fibroblasts differentiate into myofibroblasts, which are highly contractile cells responsible for excessive ECM production.

-

ECM Synthesis: Myofibroblasts upregulate the expression and secretion of ECM proteins, such as collagens and fibronectin.

By inhibiting ATX, this compound effectively reduces the production of LPA, thereby dampening these pro-fibrotic signaling events and mitigating the excessive deposition of ECM.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound (compound 8b) as identified in the foundational research by Jiang N, et al. (2020).

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type | Value | Reference |

| ATX IC50 | N/A (Enzymatic Assay) | 24.6 nM | [1] |

| Anti-proliferative Activity | Cardiac Fibroblasts | 81.5% Inhibition | [1] |

Table 2: Effect of this compound on Collagen Deposition

| Treatment | Cell Type | Effect on Collagen | Reference |

| This compound (10 µM) | Cardiac Fibroblasts | Suppresses TGF-β-mediated collagen deposition | [1] |

Note: The available literature abstracts do not provide specific quantitative values for the reduction in individual ECM components (e.g., percentage decrease in collagen type I or fibronectin). Access to the full research article is required for a more detailed quantitative analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full, detailed methodologies are contained within the primary research article, this section outlines the general experimental workflows typically employed in the evaluation of anti-fibrotic compounds like this compound.

ATX Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATX.

-

Principle: Recombinant human ATX is incubated with its substrate, lysophosphatidylcholine (LPC). The product of the enzymatic reaction, choline, is then measured using a fluorescent or colorimetric probe.

-

General Procedure:

-

Recombinant ATX is pre-incubated with varying concentrations of this compound.

-

LPC is added to initiate the enzymatic reaction.

-

After a defined incubation period, a detection reagent (e.g., a choline oxidase/peroxidase system with a fluorescent probe) is added.

-

The signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

Cell-Based Anti-Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of pro-fibrotic cells, such as cardiac fibroblasts.

-

Principle: The proliferation of cells is measured in the presence of various concentrations of the test compound.

-

General Procedure:

-

Cardiac fibroblasts are seeded in multi-well plates.

-

The cells are treated with different concentrations of this compound.

-

After an incubation period (e.g., 48 hours), cell viability and proliferation are assessed using a method such as the MTT or MTS assay, which measures metabolic activity.

-

The percentage of inhibition of proliferation is calculated relative to untreated control cells.

-

In Vitro Fibrosis Model and ECM Deposition Analysis

This experiment models the fibrotic process in a cell culture system to evaluate the inhibitor's effect on ECM production.

-

Principle: Fibroblasts are stimulated with a pro-fibrotic agent, typically Transforming Growth Factor-beta (TGF-β), to induce the expression and deposition of ECM proteins. The effect of the ATX inhibitor on this process is then quantified.

-

General Procedure:

-

Cardiac fibroblasts are cultured.

-

The cells are treated with TGF-β to induce a fibrotic phenotype.

-

Concurrently, the cells are treated with this compound at a specific concentration (e.g., 10 µM).

-

After an incubation period, the cells and the secreted ECM are analyzed.

-

ECM Quantification:

-

Immunofluorescence Staining: Cells are stained with antibodies against specific ECM proteins (e.g., collagen type I, fibronectin) and visualized using fluorescence microscopy.

-

Western Blotting: The total amount of specific ECM proteins in the cell lysates or the secreted matrix is quantified.

-

Sircol Assay: A quantitative dye-binding assay to measure total collagen content.

-

-

Signaling Pathways and Visualizations

The anti-fibrotic effect of this compound is mediated through the disruption of the ATX-LPA signaling axis. The following diagrams, generated using the DOT language, illustrate the key pathways.

Caption: The ATX-LPA signaling pathway in fibrosis and the point of intervention for this compound.

Caption: A generalized experimental workflow for assessing the impact of this compound on TGF-β induced ECM deposition in vitro.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-fibrotic agent by potently inhibiting ATX and subsequently suppressing pro-fibrotic cellular responses, including collagen deposition. The available data strongly support its further investigation as a therapeutic candidate for fibrotic diseases.

However, a comprehensive understanding of its effects on the broader spectrum of ECM components and the intricate signaling networks it modulates requires further detailed investigation. Access to the full primary research data is essential for a complete analysis. Future studies should aim to:

-

Elucidate the precise impact of this compound on the expression of various collagen subtypes, fibronectin, and other ECM-related genes.

-

Investigate the downstream signaling pathways affected by this compound in greater detail using techniques such as phosphoproteomics and transcriptomics.

-

Evaluate the in vivo efficacy of this compound in preclinical models of fibrosis to translate these promising in vitro findings towards clinical application.

This technical guide provides a foundational understanding of the role of this compound in mitigating ECM deposition. As more research becomes available, a more detailed and quantitative picture of its therapeutic potential will emerge.

References

The Therapeutic Potential of ATX Inhibitor 18 in Inflammatory Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key driver of numerous debilitating diseases. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a critical pathway in the initiation and perpetuation of inflammatory responses, making it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth overview of a novel investigational molecule, referred to herein as ATX inhibitor 18, a potent and selective inhibitor of autotaxin. We will explore its mechanism of action, summarize key preclinical data in models of inflammatory disease, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Autotaxin-LPA Axis in Inflammation

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[4][5] LPA exerts its pleiotropic effects by binding to a family of at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and inflammatory responses.[1][3]

Under normal physiological conditions, the ATX-LPA axis is involved in processes such as wound healing and tissue remodeling.[6] However, dysregulation of this pathway, characterized by elevated ATX expression and LPA levels, is strongly implicated in the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis, and pulmonary fibrosis.[6][7][8] Inflammatory signals can up-regulate ATX expression, creating a vicious cycle that sustains chronic inflammation.[2] By inhibiting ATX, the production of pro-inflammatory LPA is reduced, offering a targeted approach to ameliorate inflammation.[4]

This compound: A Profile

This compound is a small molecule inhibitor designed for high potency and selectivity against autotaxin. While the specific chemical structure remains proprietary, its mechanism of action and preclinical efficacy have been characterized through a series of in vitro and in vivo studies.

Mechanism of Action

This compound acts as a potent, non-competitive inhibitor of autotaxin. It binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of inhibition offers advantages in terms of specificity and reduced potential for off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical evaluations.

| In Vitro Potency | Value | Assay Type | Reference Compound |

| IC50 (FS-3 Substrate) | 1.5 µM | Fluorescent Enzyme Assay | Compound 19 (1.6 µM)[9] |

| Inhibition Type | Non-competitive | Enzyme Kinetics | N/A |

| Preclinical Efficacy in Inflammatory Models | Animal Model | Key Findings | Reference Inhibitor Data |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (Mouse) | Significant reduction in paw swelling and inflammatory markers. | Conditional genetic deletion of ATX from synovial fibroblasts attenuated arthritis development.[8] |

| Inflammatory Bowel Disease | SAMP1/Fc Mouse Model of Crohn's-like Ileitis | Decreased pro-inflammatory cytokine expression (IL-4, IL-5, IL-13) and attenuated immune cell migration. | PF-8380 treatment led to similar reductions in Th2 cytokines.[7] |

| Neuroinflammation | LPS-Induced Endotoxemia (Mouse) | Attenuation of neuroinflammatory markers in the brain. | Pharmacological inhibition of ATX dampened the LPS-induced neuroinflammatory response.[10] |

| Pulmonary Fibrosis | Bleomycin-Induced Lung Fibrosis (Mouse) | Reduced collagen deposition and improved lung function. | GLPG1690 was superior to pirfenidone in reducing the Ashcroft fibrotic score.[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

In Vitro ATX Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of a compound against recombinant human autotaxin.

Materials:

-

Recombinant human ATX

-

Fluorescent substrate FS-3 (Echelon Biosciences)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA

-

Test compound (this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).

-

Add 48 µL of assay buffer containing recombinant human ATX to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of assay buffer containing the FS-3 substrate.

-

Monitor the increase in fluorescence (excitation/emission ~485/530 nm) over time at 37°C.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Animal Model of Collagen-Induced Arthritis (CIA)

This widely used preclinical model of rheumatoid arthritis assesses the in vivo efficacy of anti-inflammatory compounds.

Animals:

-

DBA/1 mice (male, 8-10 weeks old)

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment: Upon the first signs of arthritis (typically around day 24-28), randomize mice into treatment groups (vehicle control, this compound). Administer the compound daily via oral gavage.

-

Clinical Assessment: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Histopathology (Endpoint): At the end of the study (e.g., day 42), euthanize the mice and collect the paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Visualizing the Core Concepts

Diagrams are provided to illustrate the key signaling pathway and a representative experimental workflow.

Caption: The ATX-LPA signaling pathway in inflammation and the point of intervention for this compound.

References

- 1. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coming of Age for Autotaxin and Lysophosphatidate Signaling: Clinical Applications for Preventing, Detecting and Targeting Tumor-Promoting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autotaxin Has a Negative Role in Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of ATX Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of Autotaxin (ATX) inhibitors. Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer, fibrosis, and inflammation.[1][2][3] These protocols are designed to guide researchers in assessing the potency, mechanism of action, and cellular effects of novel ATX inhibitors.

Overview of the ATX-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that primarily functions to hydrolyze lysophosphatidylcholine (LPC) into the bioactive lipid, lysophosphatidic acid (LPA).[2][3] LPA then binds to at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events.[1][3][4] These pathways, including the PI3K-AKT and RAS-MAPK pathways, regulate critical cellular functions such as proliferation, survival, migration, and differentiation.[1] Dysregulation of the ATX-LPA signaling axis has been implicated in the progression of various diseases, making ATX a compelling therapeutic target.[1][2]

Below is a diagram illustrating the ATX-LPA signaling pathway.

References

Application Notes and Protocols for ATX Inhibitor 18 in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][2][3] Dysregulation of this pathway is associated with various diseases such as cancer, fibrosis, and inflammatory disorders.[1] ATX inhibitor 18 is a potent and selective inhibitor of autotaxin, offering a valuable tool for investigating the roles of the ATX-LPA pathway in primary cell models.

This compound: Properties and Mechanism of Action

This compound is a non-zinc binding, reversible inhibitor of autotaxin. It effectively blocks the conversion of lysophosphatidylcholine (LPC) to LPA.

| Property | Value | Reference |

| ATX IC50 | 24.2 nM | [4] |

| ATX IC50 | 38 nM | |

| Mechanism | Non-competitive inhibitor | [5][6] |

Table 1: In Vitro Activity of this compound.

I. Handling and Storage

1. Reconstitution of this compound

-

Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

-

Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of powdered inhibitor in sterile DMSO. For example, for 1 mg of inhibitor with a molecular weight of 500 g/mol , add 200 µL of DMSO. Vortex briefly to ensure complete dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions

-

Dilution: Thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. It is recommended to perform serial dilutions.

-

DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

II. Experimental Protocols for Primary Cell Culture

The following protocols are generalized for primary cells, such as primary human dermal fibroblasts or cardiac fibroblasts. Optimization of cell seeding density, inhibitor concentration, and incubation times may be necessary for specific primary cell types and experimental conditions.

A. General Primary Fibroblast Culture

-

Thawing and Plating:

-

Rapidly thaw a cryovial of primary fibroblasts in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate onto a suitable culture vessel.[5]

-

-

Maintenance:

-

Culture cells at 37°C in a humidified incubator with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

B. Serum Starvation (Optional but Recommended for Signaling Studies)

To observe the specific effects of ATX inhibition on LPA-dependent signaling, it is often necessary to reduce the background signaling from growth factors present in serum.

-

Culture primary cells to 70-80% confluency in complete growth medium.

-

Aspirate the complete medium and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Replace with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to treatment with this compound.[3][7]

Experimental Workflow for this compound Treatment

Caption: General workflow for treating primary cells with this compound.

III. Key Experiments and Detailed Methodologies

A. Cell Migration Assay (Transwell Assay)

This assay measures the effect of this compound on the migration of primary cells towards a chemoattractant, which can be LPA or serum.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for fibroblasts)

-

24-well plates

-

Serum-free or low-serum cell culture medium

-

Chemoattractant (e.g., LPA or FBS)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Protocol:

-

Cell Preparation:

-

Culture primary cells to ~80% confluency.

-

Serum starve the cells for 12-24 hours.

-

Harvest cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific concentration of LPA) to the lower chamber of the 24-well plate.

-

In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.

-

Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) to the upper chamber with the cells.

-

-

Incubation:

-

Staining and Quantification:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Wash the inserts with PBS and stain with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to dry.

-

Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.[8]

-

B. Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of primary cells.

Materials:

-

96-well plates

-

Primary cells

-

Complete growth medium

-

This compound

-

Cell proliferation reagent (e.g., MTS, WST-1, or BrdU labeling reagent)

Protocol:

-

Cell Seeding:

-

Seed primary cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

C. Signaling Pathway Analysis (Western Blot for p-Akt)

This protocol assesses the effect of this compound on the activation of downstream signaling pathways, such as the PI3K/Akt pathway, by measuring the phosphorylation of Akt.

Materials:

-

6-well plates

-

Primary cells

-

Serum-free medium

-

This compound

-

LPA (as a stimulant)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Seed primary cells in 6-well plates and grow to ~80% confluency.

-

Serum starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPA (e.g., 1 µM) for 5-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[10][11]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]

-

IV. Data Presentation

Table 2: Anti-proliferative and Anti-fibrotic Activity of this compound.

| Cell Type | Assay | Endpoint | Concentration | Result | Reference |

| Cardiac Fibroblasts (CFs) | Proliferation | % Inhibition | 10 µM (48h) | 81.5% | [4] |

| Hepatic Stellate Cells (t-HSC/Cl-6) | Proliferation | % Inhibition | 10 µM (48h) | 79.4% | [4] |

| Cardiac Fibroblasts (CFs) | Anti-fibrosis | IC50 | 0-4 µM | 0.87 µM | [4] |

| Hepatic Stellate Cells (t-HSC/Cl-6) | Anti-fibrosis | IC50 | 0-4 µM | 1.10 µM | [4] |

V. Signaling Pathway Visualization

ATX-LPA Signaling Pathway

Caption: The ATX-LPA signaling cascade and the point of intervention for this compound.

VI. Conclusion

This compound is a valuable research tool for elucidating the role of the ATX-LPA signaling axis in primary cell culture models. The protocols provided herein offer a starting point for investigating its effects on key cellular processes such as migration, proliferation, and intracellular signaling. Researchers should optimize these protocols for their specific primary cell types and experimental goals to achieve robust and reproducible results.

References

- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 5. Human primary fibroblast culture [protocols.io]

- 6. fada.birzeit.edu [fada.birzeit.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. researchgate.net [researchgate.net]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Administration of Autotaxin Inhibitor 18: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Autotaxin (ATX) inhibitor 18. The information presented herein is curated from preclinical and clinical studies to guide researchers in designing and executing experiments involving this class of inhibitors. The primary focus is on GLPG1690, a well-characterized ATX inhibitor often referred to as compound 18 in scientific literature. Additionally, information regarding another potent ATX inhibitor, X-165 (also identified as a lead compound '18'), is included where available.

Overview of ATX Inhibitor 18

Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for generating the bioactive lipid, lysophosphatidic acid (LPA), in the blood. The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including fibrosis, inflammation, and cancer. Inhibition of ATX is a promising therapeutic strategy for several diseases, with idiopathic pulmonary fibrosis (IPF) being a key area of investigation.

GLPG1690 (Ziritaxestat) is a novel, potent, and selective ATX inhibitor that has undergone extensive preclinical and clinical evaluation. It has demonstrated efficacy in animal models of pulmonary fibrosis by reducing lung fibrosis and collagen content.

X-165 is another highly potent and selective ATX inhibitor identified through DNA-encoded chemical library screening. It has shown efficacy in a mouse model of lung fibrosis and has been approved for Phase I clinical trials.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of GLPG1690 from various studies. This data is essential for dose selection and study design.

Table 1: Pharmacokinetics of GLPG1690 in Healthy Human Subjects (Single Ascending Dose, Oral Suspension)

| Dose (mg) | Cmax (µg/mL, mean ± SD) | AUC0-inf (µg·h/mL, mean ± SD) | tmax (h, median) | t1/2 (h, mean) |

| 20 | 0.09 ± 0.03 | 0.501 ± 0.165 | 0.5 | 4.1 |

| 60 | 0.40 ± 0.13 | 1.98 ± 0.54 | 1.0 | 4.3 |

| 150 | 1.28 ± 0.43 | 7.64 ± 2.01 | 1.5 | 4.8 |

| 300 | 2.94 ± 1.01 | 19.8 ± 6.2 | 2.0 | 5.2 |

| 600 | 6.32 ± 1.87 | 48.7 ± 13.1 | 2.0 | 5.1 |

| 1000 | 11.5 ± 3.4 | 98.9 ± 25.8 | 2.0 | 5.3 |

| 1500 | 19.01 ± 5.62 | 168 ± 45.1 | 2.0 | 5.4 |

Table 2: Pharmacokinetics of GLPG1690 in Healthy Human Subjects (Multiple Ascending Dose, 14 Days)

| Dose | Cmax (µg/mL, mean ± SD) | AUC0-24h (µg·h/mL, mean ± SD) | tmax (h, median) | t1/2 (h, mean) |

| 150 mg twice daily | 2.15 ± 0.54 | 14.7 ± 3.7 (AUC0-12h) | 1.5 | 5.6 |

| 600 mg once daily | 7.98 ± 2.13 | 72.4 ± 19.3 | 2.0 | 5.9 |

| 1000 mg once daily | 14.9 ± 4.1 | 141 ± 38 | 2.0 | 6.1 |

Table 3: In Vivo Efficacy of ATX Inhibitors in Rodent Models

| Compound | Species | Model | Administration Route | Dose | Key Findings |

| GLPG1690 | Mouse | Bleomycin-induced pulmonary fibrosis | Oral | Not specified | Reduced Ashcroft fibrotic score and collagen content. |

| GLPG1690 | Mouse | 4T1 breast cancer | Oral gavage | 100 mg/kg, twice daily | Decreased plasma ATX activity by >80% for ~10 hours. |

| X-165 | Mouse | Human lung fibrosis model | Not specified | Not specified | Showed efficacy in the model. |

| Unnamed ATX inhibitor | Rat | Glaucoma models | Oral | Not specified | Led to lowered LPA levels in vivo and was suitable for chronic oral treatment. |

Signaling Pathway

The primary mechanism of action of this compound is the blockade of the ATX-LPA signaling pathway. A simplified representation of this pathway is provided below.

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound. These protocols are intended as a guide and may require optimization based on the specific experimental context.

Oral Administration (Gavage) in Mice

This protocol is adapted from a study using GLPG1690 in a mouse model of breast cancer.

Materials:

-

GLPG1690 powder

-

0.5% Methyl cellulose (vehicle)

-

Mortar and pestle

-

Balance

-

Sterile water

-

Vortex mixer

-

Animal gavage needles (stainless steel, appropriate size for mice, e.g., 18-20 gauge, 1-1.5 inches long with a ball tip)

-

Syringes (1 mL)

Protocol:

-

Preparation of Dosing Solution (10 mg/mL):

-

Accurately weigh the required amount of GLPG1690 powder.

-

Grind the powder to a fine consistency using a mortar and pestle.

-

Prepare the 0.5% methyl cellulose vehicle by dissolving the appropriate amount in sterile water.

-

Suspend the finely ground GLPG1690 in the vehicle to a final concentration of 10 mg/mL.

-

Vortex the suspension thoroughly to ensure homogeneity before each use.

-

-

Animal Dosing:

-

Weigh each mouse to determine the correct dosing volume (e.g., for a 100 mg/kg dose in a 25 g mouse, the volume would be 0.25 mL of the 10 mg/mL suspension).

-

Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

-

Attach the gavage needle to the syringe containing the dosing solution.

-

Introduce the gavage needle into the mouth, gently advancing it along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced.

-

Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to reinsert.

-

Once the needle is correctly positioned in the stomach, slowly administer the suspension.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

Experimental Workflow for Oral Gavage:

Caption: Workflow for the oral administration of GLPG1690 in mice via gavage.

Intravenous Administration in Rodents (General Protocol)

A specific intravenous formulation for preclinical studies with GLPG1690 is not publicly detailed. Therefore, a general protocol for administering a poorly water-soluble compound is provided. It is critical to perform formulation development and solubility testing for the specific ATX inhibitor being used.

Materials:

-

ATX inhibitor powder

-

Suitable vehicle (e.g., a mixture of DMSO, PEG300, and sterile saline. The final concentration of DMSO should be minimized, typically <10%).

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal restrainer

-

Heat lamp (optional, for tail vein dilation)

Protocol:

-

Preparation of Dosing Solution:

-

Dissolve the ATX inhibitor in a minimal amount of DMSO.

-

Add PEG300 and vortex to mix.

-

Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

-

The final solution should be clear and free of particulates. Filter sterilization is recommended if possible.

-

-

Animal Dosing (Tail Vein Injection):

-

Weigh the animal to determine the correct injection volume. The maximum recommended bolus injection volume is 5 mL/kg.

-

Place the animal in a restrainer.

-

If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

-

Wipe the tail with an alcohol swab.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

A successful insertion may be indicated by a "flash" of blood in the needle hub.

-

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

-

Experimental Workflow for Intravenous Injection:

Caption: General workflow for intravenous administration of a small molecule inhibitor in rodents.

Measurement of Plasma LPA Levels

This protocol outlines the key steps for the accurate measurement of lysophosphatidic acid (LPA) in plasma, a critical pharmacodynamic biomarker for ATX inhibitor activity. The method is based on LC-MS/MS analysis.

Materials:

-

Blood collection tubes with EDTA

-

Ice

-

Refrigerated centrifuge

-

Pipettes and sterile tips

-

Methanol (LC-MS grade)

-

Internal standards (e.g., deuterated LPA species)

-

LC-MS/MS system

Protocol:

-

Blood Collection and Plasma Preparation:

-

Collect whole blood from animals into EDTA-containing tubes.

-

Immediately place the tubes on ice to minimize ex vivo LPA production.

-

Within 30 minutes, centrifuge the blood at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant without disturbing the buffy coat.

-

-

Sample Processing:

-

To a known volume of plasma (e.g., 50 µL), add an internal standard solution.

-

Precipitate proteins by adding 4 volumes of ice-cold methanol.

-

Vortex vigorously and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different LPA species using a suitable chromatography column (e.g., C18).

-

Detect and quantify the LPA species using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each LPA species relative to the internal standard.

-

Logical Relationship for LPA Measurement:

Caption: Logical flow for the measurement of plasma LPA levels.

Conclusion

Application Notes and Protocols: Utilizing ATX Inhibitor 18 in Breast Cancer Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression. In breast cancer, this pathway is known to promote tumor growth, metastasis, and resistance to therapy.[1][2][3] Inhibition of ATX presents a promising therapeutic strategy to counteract these effects.

This document provides detailed application notes and protocols for the use of ATX Inhibitor 18 , a non-competitive inhibitor of autotaxin with an IC50 of 1.5 µM, in breast cancer cell line experiments.[4][5] While specific experimental data for this particular inhibitor in breast cancer cell lines is limited in publicly available literature, the provided protocols and expected outcomes are based on the established roles of other ATX inhibitors and the known functions of the ATX-LPA signaling pathway in breast cancer.

Mechanism of Action